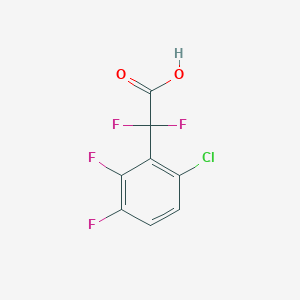
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with potential applications in various fields of scientific research. Its unique structure, characterized by the presence of multiple fluorine atoms, makes it an interesting subject for studies in chemistry, biology, medicine, and industry.
準備方法
The synthesis of 1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoro-4-isobutoxybenzene and trifluoroacetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Procedure: The trifluoroacetyl chloride is added dropwise to a solution of 3,5-difluoro-4-isobutoxybenzene in dichloromethane, followed by the addition of the Lewis acid catalyst. The reaction mixture is stirred at low temperature (0-5°C) for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain the desired compound.
化学反応の分析
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of aqueous acid or base to yield the corresponding phenol and trifluoroacetic acid.
科学的研究の応用
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated structure makes it a useful probe in biological studies, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique pharmacokinetic properties. This compound may serve as a lead compound for the development of new therapeutics.
Industry: The compound’s stability and reactivity make it suitable for use in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone can be compared with other fluorinated compounds, such as:
1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol: This compound is structurally similar but contains an alcohol group instead of a ketone group, leading to different reactivity and applications.
(3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane:
特性
分子式 |
C12H11F5O2 |
|---|---|
分子量 |
282.21 g/mol |
IUPAC名 |
1-[3,5-difluoro-4-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H11F5O2/c1-6(2)5-19-10-8(13)3-7(4-9(10)14)11(18)12(15,16)17/h3-4,6H,5H2,1-2H3 |
InChIキー |
BRBWYSKSZSHRAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione](/img/structure/B13083075.png)


![4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13083088.png)

![1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13083096.png)
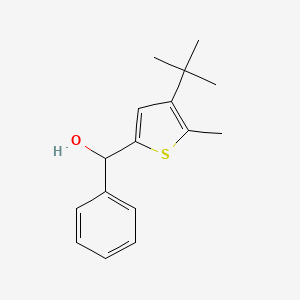
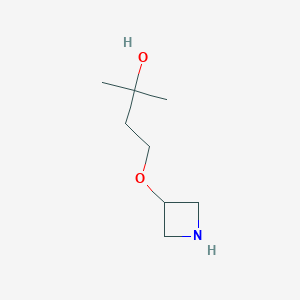

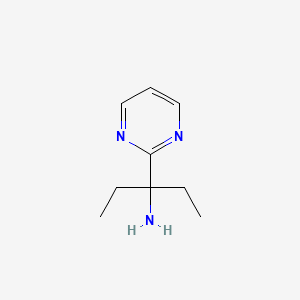

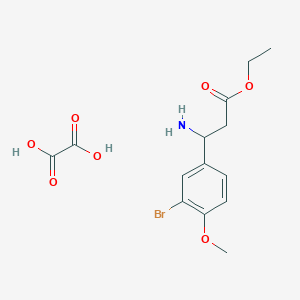
![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13083146.png)
